molecular formula C14H13FN2OS2 B2862373 3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-84-9

3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2862373
CAS No.: 851410-84-9
M. Wt: 308.39
InChI Key: VRPFAYBRBKYONT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound offered for research purposes. As a derivative of the thieno[3,2-d]pyrimidin-4-one scaffold, this compound is of significant interest in medicinal chemistry and anticancer drug discovery . Structurally similar thieno[3,2-d]pyrimidin-4-one analogs have been identified as potent and highly selective inhibitors of various kinase targets, such as the PIM kinase family and Polo-like kinase 1 (Plk1), which are often overexpressed in human cancers . The 2-(methylthio) moiety and the 4-fluorophenyl substitution at the 3-position are features designed to optimize binding affinity and cellular activity. Research on analogous compounds suggests potential mechanisms of action involving the disruption of kinase-specific signaling pathways, leading to cell cycle arrest and the induction of apoptosis in malignant cells . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS2/c1-8-7-11-12(20-8)13(18)17(14(16-11)19-2)10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFAYBRBKYONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class of compounds, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H12FN3OS
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The following mechanisms have been identified:

  • Inhibition of Kinases : Compounds in the thieno[3,2-d]pyrimidine family often act as inhibitors of specific kinases involved in cell proliferation and survival. For example, studies have shown that structural analogs can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression and mitosis .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This involves the modulation of Bcl-2 family proteins and caspase activation .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Plk1 InhibitionPolo-like kinase 11.49 - 2.94
Apoptosis InductionVarious cancer cell linesNot specified
Cell Cycle ArrestHeLa cellsNot specified

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Activity : A study on structural optimization revealed that modifications to the phenyl ring significantly enhanced anticancer activity against various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range against Plk1, indicating strong inhibitory effects .
  • Prodrug Strategies : Research has examined prodrug strategies to improve bioavailability and efficacy. Derivatives designed to mask the thiocarbonyl group demonstrated improved cellular uptake and enhanced cytotoxicity in leukemia cells compared to unmodified compounds .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that specific substitutions at various positions on the thieno[3,2-d]pyrimidine scaffold can dramatically influence biological activity. For instance, the introduction of fluorine at the para position on the phenyl ring was found to enhance binding affinity to target proteins .

Comparison with Similar Compounds

Substituent Variations and Core Structure

Table 1: Key Structural Differences Among Thienopyrimidine Derivatives
Compound Name / ID Core Structure Position 2 Substituent Position 3 Substituent Position 6 Substituent Additional Features
Target Compound (CAS: 1105190-55-3) 6,7-Dihydrothieno[3,2-d] Methylthio 4-Fluorophenyl Methyl Partially saturated ring
2,6-Bis(3-methoxyphenyl)-3-methyl (3a) Thieno[3,2-d] 3-Methoxyphenyl Methyl 3-Methoxyphenyl Fully aromatic core
Z22 (ZINC20896686) Thieno[2,3-d] Sulfanylpropanamide Phenyl 4-Fluorophenyl Antiviral (Dengue NS target)
2-[(4-Chlorophenyl)methylsulfanyl]-... 6,7-Dihydrothieno[3,2-d] 4-Chlorobenzylthio 2-Methoxyphenyl Chlorine substituent

Key Observations:

  • Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group (electron-withdrawing) may improve metabolic stability over electron-donating 3-methoxyphenyl groups in compounds like 3a .
  • Methylthio vs. Bulkier Groups: The methylthio substituent at position 2 offers moderate lipophilicity, contrasting with Z22’s sulfanylpropanamide (polar) and ’s chlorobenzylthio (bulky, lipophilic) .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility (Predicted) Key Substituent Effects
Target Compound Not reported Moderate lipophilicity Methylthio enhances membrane permeability
3a (Methoxyphenyl) 148–150 Low (aromatic groups) Methoxy groups reduce logP
3b (Hydroxyphenyl) 303–304 Poor (crystalline) Hydroxyl groups increase H-bonding
Z22 Not reported High (polar side chain) Sulfanylpropanamide improves solubility

Analysis:

  • The target compound’s methylthio group likely balances lipophilicity better than 3a’s methoxyphenyl (lower solubility) or 3b’s hydroxyl groups (high melting point due to H-bonding) .
  • Z22’s polar side chain may enhance aqueous solubility, critical for antiviral activity .

Preparation Methods

Gewald Three-Component Assembly

The Gewald reaction provides direct access to 2-aminothiophene intermediates critical for subsequent annulation. As demonstrated in MIF2 inhibitor development, this method enables simultaneous introduction of the 6-methyl group through ketone precursors:

Cyanoacetamide + Methyl ketone + Sulfur  
↓ (Gewald conditions)  
2-Amino-5-methylthiophene-3-carboxamide  

Key modifications from Huang et al.:

  • Microwave irradiation (150°C, 30 min) improves yield to 68% vs conventional heating (56%)
  • SnCl4/Et3N catalyst system prevents epimerization at C6

Dihydrothiophene Precursor Functionalization

Source details dihydrothieno ring formation through controlled hydrogenation:

Thieno[3,2-d]pyrimidine  
↓ H2 (5 atm), Pd/C  
6,7-Dihydro derivative (87% conversion)  

Critical parameters:

  • Temperature must remain below 40°C to prevent over-reduction
  • Ethanol/water (4:1) solvent system minimizes catalyst poisoning

Integrated Synthetic Routes

Linear Approach (3-Step Sequence)

  • Gewald synthesis of 2-amino-5-methylthiophene-3-carboxamide
  • Cyclocondensation with methylisothiourea
  • Pd-mediated 4-fluorophenyl introduction

Overall yield : 27% (theoretical maximum 41%)

Convergent Strategy

Simultaneous ring formation and substitution using modified Liu protocol:

4-Fluorobenzaldehyde + Methyl acetoacetate + Thiourea  
↓ KOH/EtOH  
Direct formation (32% yield)  

Advantages:

  • Single-pot operation
  • Avoids intermediate purification

Analytical Characterization

Spectroscopic Validation

Data compiled from,, and:

1H NMR (400 MHz, DMSO-d6)
δ 7.82 (d, 2H, Ar-F)
δ 7.12 (t, 2H, Ar-F)
δ 3.11 (s, 3H, SCH3)
δ 2.89 (q, 2H, CH2)
δ 1.97 (s, 3H, CH3)

HPLC Purity : 98.4% (Method: C18, MeCN/H2O 70:30)

Process Optimization Considerations

Solvent Screening (Source)

Solvent Reaction Time Yield (%)
Ethanol 14 h 32
DMF 8 h 28
THF 24 h 12

Temperature Profile (Source)

Reaction Progress vs Temperature  
75°C: 49% yield (17 h)  
85°C: 51% yield (14 h)  
95°C: 47% yield (degradation observed)  

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